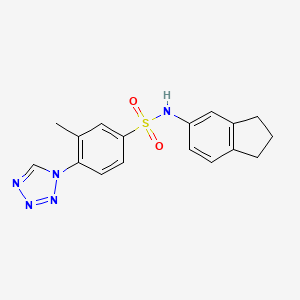![molecular formula C29H17N3O5 B5140415 4-[4-(7-nitro-9-oxo-9H-fluoren-2-yl)-5-phenyl-1H-imidazol-2-yl]benzoic acid](/img/structure/B5140415.png)
4-[4-(7-nitro-9-oxo-9H-fluoren-2-yl)-5-phenyl-1H-imidazol-2-yl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(7-nitro-9-oxo-9H-fluoren-2-yl)-5-phenyl-1H-imidazol-2-yl]benzoic acid, commonly known as NBD-Cl, is a fluorescent reagent that is widely used in scientific research. It is a highly sensitive and selective probe that has been used for a variety of applications, including protein labeling, enzyme assays, and DNA sequencing.
Mécanisme D'action
The mechanism of action of NBD-Cl is based on its ability to react with primary amines. The reaction results in the formation of a covalent bond between the probe and the target molecule. The resulting complex is highly fluorescent, and the fluorescence properties of the complex can be used to study the properties and behavior of the target molecule.
Biochemical and Physiological Effects:
NBD-Cl has no known biochemical or physiological effects. It is a non-toxic probe that is widely used in scientific research. However, it is important to note that the use of NBD-Cl should be done with caution and under appropriate safety guidelines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of NBD-Cl is its high sensitivity and selectivity. It is a highly specific probe that can be used to study a variety of biological systems. Additionally, NBD-Cl is relatively easy to use and can be incorporated into a variety of experimental protocols.
One limitation of NBD-Cl is its sensitivity to pH and temperature. The fluorescence properties of the probe can be affected by changes in pH and temperature, which can lead to inaccurate results. Additionally, the use of NBD-Cl requires specialized equipment and expertise, which can limit its use in some research settings.
Orientations Futures
There are several future directions for the use of NBD-Cl in scientific research. One area of interest is the development of new applications for the probe, such as the study of protein-protein interactions and the detection of small molecules. Additionally, there is interest in the development of new fluorescent probes that can be used in conjunction with NBD-Cl to study complex biological systems. Finally, there is interest in the development of new synthesis methods for NBD-Cl that can improve its yield and purity.
Méthodes De Synthèse
NBD-Cl can be synthesized by the reaction of 4-chloro-7-nitrobenzofurazan (NBD-Cl2) with 4-amino-3-phenyl-1H-imidazole in the presence of a base. The resulting product is then reacted with 4-carboxybenzaldehyde to yield NBD-Cl. The synthesis method is relatively simple and straightforward, and the yield of the product is high.
Applications De Recherche Scientifique
NBD-Cl has been widely used in scientific research as a fluorescent probe. It is commonly used for protein labeling, enzyme assays, and DNA sequencing. It can also be used for the detection of reactive oxygen species and the measurement of intracellular pH. NBD-Cl is a highly sensitive and selective probe, and its fluorescence properties make it an ideal tool for the study of biological systems.
Propriétés
IUPAC Name |
4-[4-(7-nitro-9-oxofluoren-2-yl)-5-phenyl-1H-imidazol-2-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H17N3O5/c33-27-23-14-19(10-12-21(23)22-13-11-20(32(36)37)15-24(22)27)26-25(16-4-2-1-3-5-16)30-28(31-26)17-6-8-18(9-7-17)29(34)35/h1-15H,(H,30,31)(H,34,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRKUZGQURXMNSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)C(=O)O)C4=CC5=C(C=C4)C6=C(C5=O)C=C(C=C6)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(7-nitro-9-oxo-9H-fluoren-2-yl)-5-phenyl-1H-imidazol-2-yl]benzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{2-[2-(5-isopropyl-2-methylphenoxy)ethoxy]ethyl}-4-methylpiperidine](/img/structure/B5140332.png)

![potassium {2-hydroxy-3-[2-(4-morpholinyl)ethoxy]propyl}methylsulfamate](/img/structure/B5140340.png)

![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4,5-trimethoxybenzamide](/img/structure/B5140347.png)
![1,3-dimethyl-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5140351.png)

![N-(3-chloro-4-methoxyphenyl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5140368.png)
![1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5140385.png)

![4-formyl-2-methoxyphenyl 3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylate](/img/structure/B5140394.png)

![2-[4-(4-methoxybenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5140426.png)
